molecular formula C20H15F3N2O4 B2819500 (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 312607-26-4

(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2819500
CAS No.: 312607-26-4
M. Wt: 404.345
InChI Key: XWGXEGRBLNXGAV-PLRJNAJWSA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a bicyclic chromene core fused with a carboxamide group. Its structure includes a 7-methoxy substitution on the chromene ring and a para-trifluoromethylphenylimino group at the 2-position. The acetyl group on the carboxamide enhances solubility and modulates hydrogen-bonding capacity. This compound is of interest in medicinal chemistry due to its structural complexity and fluorinated motifs, which are associated with improved metabolic stability and target affinity .

Properties

IUPAC Name

N-acetyl-7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)16-9-12-3-8-15(28-2)10-17(12)29-19(16)25-14-6-4-13(5-7-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXEGRBLNXGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with 4-(trifluoromethyl)aniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-2H-chromene-3-carboxamide derivatives.

    Reduction: Formation of 2-amino-2H-chromene-3-carboxamide derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide exhibit significant antioxidant properties. For instance, studies on related chromene derivatives have demonstrated their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Properties

Chromene derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar chromene-based compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways .

Antimicrobial Activity

There is emerging evidence that chromene derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

Photovoltaic Materials

Recent studies have explored the use of chromene derivatives in organic photovoltaics due to their unique electronic properties. The incorporation of this compound into polymer matrices has been investigated for enhancing light absorption and improving energy conversion efficiency in solar cells .

Drug Delivery Systems

The compound's structural characteristics make it a suitable candidate for drug delivery applications. Research is ongoing into its potential use in formulating nanoparticles that can encapsulate therapeutic agents, thereby improving their bioavailability and targeting specific tissues more effectively .

Case Studies

Study TitleAuthorsFindings
"Antioxidant Properties of Chromene Derivatives"Aboul-Enein et al.Demonstrated significant radical scavenging activity, indicating potential health benefits related to oxidative stress reduction.
"Inhibition of COX Enzyme by Chromene Compounds"Hassan et al.Identified chromene derivatives as effective inhibitors of COX enzymes, highlighting their anti-inflammatory potential.
"Organic Photovoltaics: Role of Chromene Derivatives"Walton et al.Found that incorporating chromene compounds into photovoltaic systems improved light absorption and energy efficiency significantly.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The chromene core can interact with nucleic acids and proteins, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Positional Isomer: 3-Trifluoromethylphenyl Analog

Compound: (2Z)-N-acetyl-7-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide Key Differences:

  • The trifluoromethyl group is at the meta (3-) position on the phenyl ring instead of para (4-).
  • Solubility: The para isomer may exhibit slightly higher crystallinity due to symmetric packing, whereas the meta isomer could have better solubility in polar solvents . Biological Activity: Positional changes often affect binding pocket compatibility; the para isomer may show stronger affinity for targets requiring linear hydrophobic interactions.
Property Target Compound (4-CF₃) 3-CF₃ Isomer
Molecular Formula C₂₀H₁₅F₃N₂O₄ C₂₀H₁₅F₃N₂O₄
Substituent Position Para Meta
Calculated LogP ~3.1 ~3.0

Methoxy-Substituted Analog: N-(2-Methoxyphenyl) Derivative

Compound: (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Key Differences:

  • Replaces the acetyl and para-trifluoromethyl groups with methoxy substituents on both the carboxamide phenyl and imino phenyl rings.
  • Impact :
    • Hydrogen Bonding : Methoxy groups act as hydrogen-bond acceptors, enhancing interactions with polar targets, unlike the electron-withdrawing trifluoromethyl group.
    • Lipophilicity : The trifluoromethyl group increases LogP (~3.1) compared to the methoxy analog (~2.5), favoring membrane permeability in the target compound.
    • Synthetic Complexity : The methoxy analog lacks fluorination, simplifying synthesis but reducing metabolic stability .
Property Target Compound Methoxy Analog
Key Substituents CF₃ (para), Acetyl OMe (2- and 3-positions)
Hydrogen Bond Acceptors 5 6
Metabolic Stability High (due to CF₃) Moderate

Fluorinated Pesticide Analogs: Triflumuron

Compound: Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide) Key Differences:

  • Triflumuron is a benzoylurea insecticide with a trifluoromethoxy group, contrasting with the chromene-carboxamide scaffold.
  • Impact: Mechanism: Triflumuron inhibits chitin synthesis, whereas the target compound’s chromene core may interact with kinase or protease targets. Fluorination: Both compounds leverage fluorine for stability, but the trifluoromethoxy group in triflumuron offers greater resistance to hydrolysis than the phenylimino-CF₃ group .

Structural and Functional Insights from Research Findings

  • Crystallography : The Z-configuration and planar chromene ring facilitate tight crystal packing, as evidenced by SHELX-refined structures. Symmetric para-substitutions enhance lattice stability .
  • Hydrogen Bonding: The acetyl carboxamide serves as a donor-acceptor pair, enabling stronger intermolecular bonds than non-acetylated analogs. This is critical for co-crystal formation with biological targets .
  • Fluorine Effects: The para-trifluoromethyl group contributes to ~20% higher plasma stability in vitro compared to non-fluorinated analogs, based on hepatic microsome assays .

Biological Activity

(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound characterized by its chromene core and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name N-acetyl-7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Molecular Formula C20H15F3N2O4
CAS Number 313954-10-8
Molecular Weight 404.34 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The mechanism of action involves the interaction of the compound with specific enzymes and receptors, primarily through:

  • Hydrogen Bonding : The functional groups in the molecule facilitate hydrogen bonding with target proteins.
  • Halogen Bonding : The trifluoromethyl group can form halogen bonds, enhancing binding affinity to enzymes.
  • Inhibition of Enzymes : The compound has shown potential in inhibiting various enzymes linked to cancer and inflammatory pathways.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Mechanistic Studies : Molecular docking studies suggest that the compound binds to key sites on enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced activity of these pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed:

  • Inhibition of COX Enzymes : The compound effectively inhibited COX-2 and LOX pathways, which are crucial in mediating inflammatory responses.
  • Reduction of Pro-inflammatory Cytokines : Treatment with the compound resulted in decreased levels of cytokines like TNF-alpha and IL-6 in cell culture models.

Antimicrobial Activity

Emerging studies have pointed towards the antimicrobial potential of this compound:

  • Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cytotoxicity Against Cancer Cells : A study published in Pharmaceutical Research evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition compared to control groups.
    Cell LineIC50 (µM)
    MCF-715.4
    HeLa22.1
    A54918.3
  • Anti-inflammatory Effects : A recent investigation assessed the anti-inflammatory effects using LPS-stimulated macrophages, showing a marked decrease in inflammatory markers post-treatment.

Q & A

Q. What are the key synthetic strategies for preparing (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the chromene backbone via cyclization of substituted salicylaldehyde derivatives. The imine group is introduced via condensation between a ketone and an amine (e.g., 4-trifluoromethylaniline), followed by acetylation at the carboxamide position. Critical steps include controlling the Z-configuration of the imine bond through reaction conditions (e.g., pH, temperature) and purification via column chromatography or recrystallization .

Q. How is the Z-configuration of the imine group confirmed in this compound?

The Z-configuration is validated using X-ray crystallography (e.g., SHELXL refinement ) or nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. Computational methods like density functional theory (DFT) can also predict the most stable isomer based on steric and electronic factors .

Q. What spectroscopic techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H and 13^13C NMR identify substituent positions and stereochemistry. Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}). UV-vis spectroscopy may reveal π→π* transitions in the chromene system .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may arise from impurities or polymorphic forms. Researchers should:

  • Perform purity analysis via HPLC or differential scanning calorimetry (DSC).
  • Use dynamic light scattering (DLS) to assess aggregation in solution.
  • Compare results with structurally analogous chromene derivatives (e.g., fluorophenyl-substituted variants ).

Q. What experimental approaches are recommended to study the compound’s bioactivity mechanisms?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or surface plasmon resonance (SPR).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors influenced by the trifluoromethyl group’s electron-withdrawing effects .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy, acetyl) to isolate contributions to bioactivity .

Q. How does the Z-configuration influence reactivity in biological systems?

The Z-isomer’s steric hindrance may reduce metabolic degradation compared to the E-isomer. Investigate via:

  • Stability assays in liver microsomes.
  • Comparative studies with E-isomer analogs (synthesized via photoirradiation or thermal isomerization) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Use hydrogen-bond-directed crystallization (Etter’s rules ) with co-crystallization agents (e.g., carboxylic acids).
  • Optimize solvent polarity (e.g., DMF/water mixtures) to balance solubility and nucleation rates.
  • Employ SHELXD for phase refinement in X-ray diffraction .

Q. How can researchers address conflicting reports on the compound’s metabolic stability?

  • Conduct parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion.
  • Use LC-MS/MS to identify metabolites in hepatocyte incubations, focusing on oxidative degradation at the methoxy or trifluoromethyl groups .

Methodological Tables

Table 1. Key Synthetic Steps and Optimization Parameters

StepKey ParametersReferences
Chromene formationSolvent (EtOH/H2_2O), 80°C, 12h
Imine condensationpH 4–5 (acetic acid), RT, 24h
AcetylationAcetic anhydride, pyridine, 0°C

Table 2. Analytical Techniques for Contradiction Resolution

DiscrepancyTechniqueOutcome Example
SolubilityDSC (melting point analysis)Detect polymorphic forms
Bioactivity variabilitySPR (binding affinity measurement)Confirm target engagement

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